molecular formula C16H20O2 B14497666 2,3-Bis[(propan-2-yl)oxy]naphthalene CAS No. 63129-78-2

2,3-Bis[(propan-2-yl)oxy]naphthalene

Cat. No.: B14497666
CAS No.: 63129-78-2
M. Wt: 244.33 g/mol
InChI Key: RZNIAYQPMVWPAU-UHFFFAOYSA-N
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Description

2,3-Bis[(propan-2-yl)oxy]naphthalene is an organic compound characterized by the presence of two isopropyl ether groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(propan-2-yl)oxy]naphthalene typically involves the reaction of naphthalene derivatives with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. One common method involves the use of sulfuric acid as a catalyst, which facilitates the formation of the ether linkage between the naphthalene ring and the isopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(propan-2-yl)oxy]naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

2,3-Bis[(propan-2-yl)oxy]naphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis[(propan-2-yl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(propan-2-yl)oxy]naphthalene
  • 1,3-Bis(naphthalen-1-yloxy)propan-2-ol
  • 2-Naphthalenol

Uniqueness

2,3-Bis[(propan-2-yl)oxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

63129-78-2

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2,3-di(propan-2-yloxy)naphthalene

InChI

InChI=1S/C16H20O2/c1-11(2)17-15-9-13-7-5-6-8-14(13)10-16(15)18-12(3)4/h5-12H,1-4H3

InChI Key

RZNIAYQPMVWPAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C=C1OC(C)C

Origin of Product

United States

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